6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid
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Overview
Description
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrazine ring, with a boronic acid functional group at the 2-position of the pyrazine ring. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid typically involves the borylation of a halogenated pyrazine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For example, 6-bromo-2-pyrazine can undergo a halogen-metal exchange with an organolithium reagent, followed by treatment with a boron source such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The pyrrolidine and pyrazine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters and Boranes: Formed through oxidation or reduction reactions.
Scientific Research Applications
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This mechanism involves the formation of a palladium-boron intermediate, which facilitates the transfer of the organic group from boron to palladium .
Comparison with Similar Compounds
- 6-(Pyrrolidin-1-yl)pyridine-2-boronic acid
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 6-(Piperidin-1-yl)pyridine-3-boronic acid
Comparison: 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a pyrrolidine and a pyrazine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds with pyridine rings, the pyrazine ring can offer different electronic properties and steric effects, potentially leading to distinct reaction outcomes and applications .
Properties
CAS No. |
1310383-13-1 |
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Molecular Formula |
C8H12BN3O2 |
Molecular Weight |
193.01 g/mol |
IUPAC Name |
(6-pyrrolidin-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2/c13-9(14)7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6,13-14H,1-4H2 |
InChI Key |
RPPBFWSTXYQXOH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=N1)N2CCCC2)(O)O |
Origin of Product |
United States |
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